REACTION_SMILES
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[CH3:11][NH:12][CH3:13].[Cl:14][c:15]1[cH:16][c:17]([C:21](=[O:22])[N:23]([CH3:24])[CH3:25])[n:18][cH:19][cH:20]1.[Cl:1][c:2]1[cH:3][cH:4][n:5][c:6]([C:7]([Cl:8])=[O:9])[cH:10]1.[NH2:26][c:27]1[cH:28][cH:29][c:30]([OH:31])[cH:32][cH:33]1>>[c:15]1([O:31][c:30]2[cH:29][cH:28][c:27]([NH2:26])[cH:33][cH:32]2)[cH:16][c:17]([C:21](=[O:22])[N:23]([CH3:24])[CH3:25])[n:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)c1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1cc(Oc2ccc(N)cc2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |